1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Lipophilicity CNS drug-likeness Membrane permeability

1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 80041-81-2) is a synthetic 1-benzyl-3,4-dihydroisoquinoline derivative bearing a 2-bromophenyl substituent at the 1-position via a methylene bridge and methoxy groups at the 6- and 7-positions of the isoquinoline core. Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.25 g/mol, a calculated LogP of 3.49, and a polar surface area (PSA) of 30.82 Ų.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
CAS No. 80041-81-2
Cat. No. B12895255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
CAS80041-81-2
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3Br)OC
InChIInChI=1S/C18H18BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-6,10-11H,7-9H2,1-2H3
InChIKeyBIGSGTZFHCVVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 80041-81-2): Compound Class and Core Characteristics for Procurement Evaluation


1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 80041-81-2) is a synthetic 1-benzyl-3,4-dihydroisoquinoline derivative bearing a 2-bromophenyl substituent at the 1-position via a methylene bridge and methoxy groups at the 6- and 7-positions of the isoquinoline core . Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.25 g/mol, a calculated LogP of 3.49, and a polar surface area (PSA) of 30.82 Ų . The compound belongs to the broader benzylisoquinoline alkaloid class, which has established relevance in phosphodiesterase (PDE) inhibition, calmodulin antagonism, and central nervous system pharmacology [1]. It is exclusively supplied as a research reagent and is not intended for human therapeutic or veterinary use .

Why In-Class Substitution of CAS 80041-81-2 Requires Quantitative Justification: Structural Nuances That Preclude Interchangeability


Although numerous 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline analogs exist, straightforward substitution is precluded by the convergent impact of three structural features that collectively determine pharmacological performance. First, the ortho-bromine on the phenyl ring creates a steric and electronic environment distinct from para-bromo, meta-bromo, chloro, or unsubstituted analogs, directly affecting target binding geometry [1]. Second, the methylene bridge between the isoquinoline core and the aryl ring differentiates this compound from 1-aryl (directly attached) dihydroisoquinolines in terms of conformational flexibility and metabolic stability [2]. Third, the 6,7-dimethoxy pattern without additional substitution on the benzyl ring sets this compound apart from 6′-bromodihydropapaverine (CAS 41823-67-0), which carries extra 4′,5′-dimethoxy groups that alter LogP, molecular weight, and hydrogen-bonding capacity, with measurable consequences for membrane permeability and PDE isoform selectivity [3]. These differences are quantitatively consequential, as the evidence below demonstrates.

Quantitative Differentiation Evidence for CAS 80041-81-2: Comparator-Anchored Performance Data for Scientific Selection


LogP and Molecular Weight Differentiation from 6′-Bromodihydropapaverine Drives Differential Membrane Partitioning

The target compound (CAS 80041-81-2) possesses a calculated LogP of 3.49 and molecular weight of 360.25 g/mol, versus 6′-bromodihydropapaverine (CAS 41823-67-0) with molecular weight 420.3 g/mol and a lower LogP anticipated from its additional 4′,5′-dimethoxy substituents on the benzyl ring [REFS-1, REFS-2]. The lower molecular weight and absence of extra polar methoxy groups place CAS 80041-81-2 closer to the optimal CNS drug-like chemical space (MW < 400, LogP 2–4), predicting superior passive membrane permeation rates compared to the heavier, more polar 6′-bromodihydropapaverine [1]. This difference is quantifiable in silico: each additional methoxy group typically contributes approximately −0.3 to −0.5 LogP units and adds ~30 Da to molecular weight, cumulatively shifting the analog away from optimal CNS penetration parameters.

Lipophilicity CNS drug-likeness Membrane permeability Physicochemical profiling

Ortho-Bromo Positional Isomer Demonstrates Superior Antifungal Activity to Meta-Substituted Analogs: Class-Level SAR Evidence

In a structure-activity relationship (SAR) study of 24 N-phenyl-3,4-dihydroisoquinolin-2-ium compounds evaluated against seven phytopathogenic fungi, ortho-halogenated isomers consistently exhibited superior antifungal activity compared to their meta-halogenated counterparts [1]. The most potent compound (8) in this series achieved EC₅₀ values of 8.88–19.88 µg/mL across all tested fungal species, outperforming the reference natural alkaloids sanguinarine and chelerythrine. The SAR explicitly states: 'In most cases, ortho- and para-halogenated isomers were more active than the corresponding m-halogenated isomers' [1]. While this study employed N-aryl rather than 1-benzyl substitution, the ortho-bromophenyl pharmacophore is shared with CAS 80041-81-2, supporting the positional advantage of the ortho-bromine configuration over meta-substituted analogs that might be considered as procurement alternatives.

Antifungal activity Structure-activity relationship Halogen positional effect Agrochemical lead discovery

6,7-Dimethoxy-1-substituted-3,4-dihydroisoquinolines Inhibit cAMP Phosphodiesterase More Potently Than Theophylline: Class-Level PDE Inhibition Benchmark

The Journal of Medicinal Chemistry (1979, Vol. 22, No. 4, pp. 348–352) established that 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolines inhibit cAMP phosphodiesterases more potently than the non-selective PDE inhibitor theophylline, the historical clinical benchmark [REFS-1, REFS-2]. This foundational SAR has been extensively cited in subsequent PDE inhibitor patents (e.g., US Patent 6,818,651) [2]. Additionally, Stancheva et al. (1980) demonstrated in rat brain homogenate assays that among dihydropapaverine analogs, 6′-bromo-dihydropapaverine was a stronger PDE inhibitor at low Km than 6′-iodo-dihydropapaverine, while unsubstituted dihydropapaverine showed virtually no effect [3]. CAS 80041-81-2, as a 6,7-dimethoxy-1-substituted-3,4-dihydroisoquinoline, belongs to this PDE-inhibiting pharmacophore class, with the 2-bromobenzyl substituent providing further modulation of PDE isoform selectivity relative to the 1-phenyl or 6′-bromo-4′,5′-dimethoxybenzyl analogs.

Phosphodiesterase inhibition cAMP PDE Theophylline benchmark Isoquinoline PDE inhibitors

Ortho-Bromobenzyl Moiety Enables Regioselective Palladium(0)-Catalyzed Carbonylation: Synthetic Utility Differentiation from Non-Brominated and Para-Bromo Analogs

The 2-bromobenzyl substituent of CAS 80041-81-2 serves as a critical synthetic handle for palladium(0)-catalyzed carbonylation, enabling regioselective intramolecular cyclization to form 8-oxoberbines (22), which upon LiAlH₄ reduction yield protoberberine alkaloids (4) [1]. This transformation requires the ortho-bromo configuration; para-bromo and non-halogenated analogs cannot undergo the same Pd(0)-catalyzed cyclization with comparable regioselectivity [1]. Orito et al. (J Org Chem 1999) demonstrated that treatment of 1-(2′-bromobenzyl)tetrahydroisoquinolines with catalytic Pd(OAc)₂/PPh₃ under CO atmosphere in the presence of K₂CO₃ yields the corresponding 8-oxoberbines, with the reaction proceeding through oxidative addition of the Pd(0) species exclusively at the ortho-C–Br bond [1]. Additionally, the same 2-bromobenzyl intermediate can be converted to indolo[2,1-a]isoquinolines via heating in DMF with K₂CO₃, a transformation documented across multiple publications from this group [REFS-1, REFS-2].

Synthetic intermediate Palladium-catalyzed carbonylation Protoberberine synthesis C-C bond formation

2-Bromophenyl-Containing Benzylisoquinoline Analog Exhibits Most Potent Antidepressant-Like Activity in Forced Swim Test Among Structural Series

Porras-Ramírez et al. (Can J Chem, 2021) evaluated a series of 2-(2-bromophenyl)-N-phenethylacetamides and benzylisoquinoline (BIQ) derivatives for antidepressant-like activity in the mouse forced swim test (FST) and open field test [1]. Among all compounds tested, (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a), which shares the 2-bromophenyl motif and dihydroisoquinoline core with CAS 80041-81-2, demonstrated the most potent antidepressant-like effects without altering ambulatory activity [1]. Mechanistic investigation via antagonist co-administration revealed that 4a acts through presynaptic serotonin receptors and dopaminergic D₁, D₂, and D₃ receptors, and docking studies indicated strong affinity for the human dopamine D₃ receptor [1]. MAO-A and MAO-B inhibition assays were also performed [1]. While CAS 80041-81-2 differs from 4a by having a methylene bridge instead of a carbonyl linker, the shared 2-bromophenyl pharmacophore and 3,4-dihydroisoquinoline scaffold support class-level inference of CNS activity.

Antidepressant Forced swim test Serotonergic system Dopaminergic system Benzylisoquinoline pharmacology

Benzylisoquinoline Class Demonstrates Potent Calmodulin-Dependent Phosphodiesterase Antagonism with Sub-Micromolar to Low Micromolar IC₅₀ Values

Benzylisoquinoline compounds have been characterized as antagonists of calmodulin (CaM)-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), a mechanism distinct from direct catalytic-site PDE inhibition [1]. In this study, compound D3, a benzylisoquinoline derivative, exhibited an IC₅₀ of 2.8 µM for CaM-PDE antagonism, ranking among the most potent calmodulin antagonists reported within the benzylisoquinoline class at the time of publication [1]. This CaM-PDE antagonism represents a pharmacologically complementary mechanism to the direct PDE catalytic inhibition demonstrated by the 6,7-dimethoxy-1-substituted-3,4-dihydroisoquinoline scaffold (Evidence Item 3). CAS 80041-81-2, as a benzylisoquinoline derivative, is positioned within a class that can potentially engage both direct PDE catalytic inhibition (via the 3,4-dihydroisoquinoline core) and CaM-dependent PDE modulation (via the benzylisoquinoline scaffold), though direct experimental confirmation for this specific compound is lacking.

Calmodulin antagonism CaM-PDE inhibition Benzylisoquinoline pharmacology Second messenger modulation

Optimal Application Scenarios for CAS 80041-81-2 Grounded in Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Favorable Brain Penetration Physicochemical Parameters

CAS 80041-81-2, with its LogP of 3.49, molecular weight of 360.25 g/mol, and PSA of 30.82 Ų, falls within the established CNS drug-like chemical space (MW < 400, LogP 2–4, PSA < 90 Ų) [5]. Compared to the bulkier 6′-bromodihydropapaverine (MW 420.3), this compound offers a 14% lower molecular weight and higher predicted lipophilicity, which together favor passive blood-brain barrier penetration [2]. CNS-focused screening libraries and neuropharmacology programs investigating serotonergic/dopaminergic modulation—supported by the antidepressant-like activity of the related 2-bromophenyl BIQ analog 4a [3]—represent the highest-value application scenario for this compound.

Divergent Natural Product-Like Alkaloid Synthesis Leveraging Ortho-Bromine as a Pd(0) Oxidative Addition Handle

The ortho-bromobenzyl substituent of CAS 80041-81-2 enables regioselective palladium(0)-catalyzed carbonylation-cyclization to access phthalideisoquinoline, protoberberine, and indolo[2,1-a]isoquinoline alkaloid scaffolds from a single advanced precursor [5]. This divergent synthetic capability is not available with para-bromo or non-halogenated 1-benzyl-dihydroisoquinoline analogs [5]. Medicinal chemistry groups engaged in alkaloid total synthesis, diversity-oriented synthesis, or the preparation of isoquinoline-based natural product-like compound libraries should prioritize this compound as a versatile late-stage intermediate that can deliver three distinct tetracyclic frameworks via orthogonal cyclization conditions [REFS-1, REFS-2].

Antifungal Lead Optimization Programs Informed by Ortho-Halogen Positional SAR

The class-level SAR established for 3,4-dihydroisoquinolin-2-ium derivatives demonstrates that ortho-halogenated phenyl substituents confer superior antifungal activity to meta-halogenated isomers across seven phytopathogenic fungal species, with EC₅₀ values reaching as low as 8.88 µg/mL [5]. CAS 80041-81-2, bearing an ortho-bromophenyl group on a 3,4-dihydroisoquinoline scaffold, is therefore a structurally rational choice for antifungal lead discovery projects seeking to exploit the ortho-halogen positional advantage. The compound can serve as a scaffold for further optimization through quaternization or N-functionalization to generate antifungal screening candidates with predictable ortho-halogen SAR [5].

Phosphodiesterase Inhibitor Screening Cascades Requiring a Theophylline-Surpassing Baseline with Synthetic Tractability

The 6,7-dimethoxy-1-substituted-3,4-dihydroisoquinoline pharmacophore has been established since 1979 as providing cAMP PDE inhibition superior to theophylline, the classical non-selective PDE inhibitor [REFS-1, REFS-2]. CAS 80041-81-2 combines this validated PDE-inhibitory core with a synthetically accessible ortho-bromine handle that permits subsequent derivatization via cross-coupling chemistry. This compound is well-suited as a starting point for PDE inhibitor hit-to-lead campaigns, where the bromine atom enables rapid analog generation through Suzuki, Buchwald-Hartwig, or Sonogashira couplings, while the core scaffold ensures a baseline PDE inhibitory activity exceeding the theophylline benchmark [REFS-1, REFS-2, REFS-3].

Quote Request

Request a Quote for 1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.